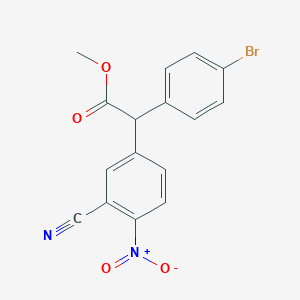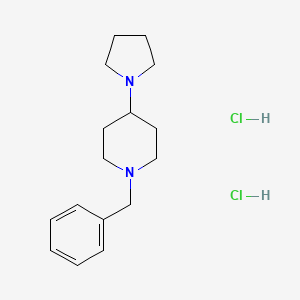
1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2 and a molecular weight of 317.29704 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a pyrrolidine ring. It is often used in research and experimental applications .
Preparation Methods
The synthesis of 1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride typically involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-pyrrolidin-1-ylpiperidine, dihydrochloride can be compared with other similar compounds, such as:
- 1-Benzyl-4-dimethylaminopiperidine dihydrochloride
- 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone dihydrochloride
- 1-Benzyl-4-phenyl-4-piperidinol hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
4983-38-4 |
|---|---|
Molecular Formula |
C16H26Cl2N2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-benzyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18;;/h1-3,6-7,16H,4-5,8-14H2;2*1H |
InChI Key |
GDZSQVAGVQBFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


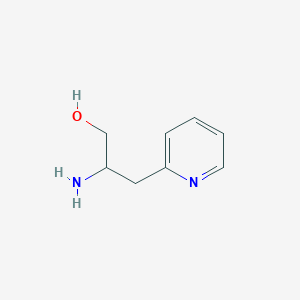

![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)


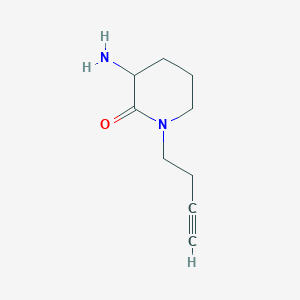
![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
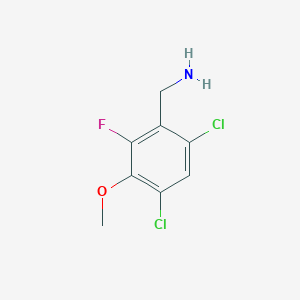

![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


